Hexaglycine

Vue d'ensemble

Description

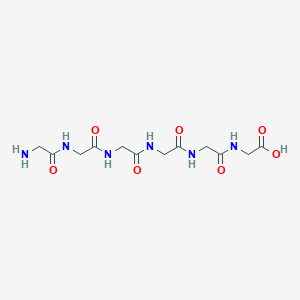

Hexaglycine (Gly₆) is a linear oligopeptide composed of six glycine residues (molecular formula: C₁₂H₂₀N₆O₇; MW: 360.32 g/mol) . Its simplicity and lack of side chains make it a model system for studying peptide aggregation, hydrogen bonding, and conformational dynamics . This compound is used in physicochemical studies, peptide quantitation, and separation methods, as well as in biochemical assays (e.g., lysostaphin activity determination) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Gly6 peut être synthétisé en utilisant des techniques standard de synthèse de peptides en phase solide (SPPS). Le processus implique l'addition séquentielle de résidus de glycine à une chaîne peptidique croissante ancrée à une résine solide. La synthèse utilise généralement la chimie Fmoc (9-fluorèneméthyloxycarbonyl) pour la protection temporaire du groupe amine pendant les réactions de couplage. Les étapes générales comprennent :

Déprotection : Élimination du groupe Fmoc à l'aide d'une base telle que la pipéridine.

Couplage : Addition du prochain résidu de glycine à l'aide d'un réactif de couplage tel que le HBTU (hexafluorophosphate d'O-benzotriazole-N,N,N’,N’-tétraméthyluronium) en présence d'une base telle que la DIPEA (N,N-diisopropyléthylamine).

Clivage : Clivage final du peptide de la résine à l'aide d'un mélange d'acide trifluoroacétique (TFA), d'eau et de piégeurs tels que le triisopropylsilane (TIS).

Méthodes de production industrielle : Bien que Gly6 soit principalement synthétisé à des fins de recherche, la production à l'échelle industrielle suivrait des techniques SPPS similaires avec une optimisation pour des lots plus importants. L'automatisation et les synthétiseurs de peptides à haut débit peuvent être utilisés pour augmenter l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

Hexaglycine undergoes acid-catalyzed hydrolysis, breaking peptide bonds to form smaller glycine oligomers. Studies reveal:

Table 1: Acid Hydrolysis Kinetics of this compound

| Temperature (°C) | Rate Constant (×10⁻⁴ h⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 80 | 3.60 | 92.1 | -98.3 |

| 90 | 7.85 | 92.1 | -98.3 |

| 100 | 15.2 | 92.1 | -98.3 |

- Hydrolysis follows first-order kinetics, with rate constants increasing exponentially with temperature .

- Activation parameters (ΔH‡ and ΔS‡) suggest a dissociative mechanism involving conformational changes in the peptide backbone .

- Central peptide bonds hydrolyze faster than terminal bonds, likely due to reduced steric hindrance .

Mineral-Catalyzed Hydrolysis

Pyrite (FeS₂), calcite (CaCO₃), and other minerals accelerate this compound hydrolysis under prebiotic conditions:

Table 2: Hydrolysis Rates with Mineral Catalysts

| Mineral | Hydrolysis Rate (h⁻¹/m²) | pH | Temperature (°C) |

|---|---|---|---|

| Pyrite | 9.45 × 10⁻² | 8.0 | 70 |

| Calcite | 9.25 × 10⁻² | 8.0 | 70 |

| Montmorillonite | 1.24 × 10⁻³ | 8.0 | 70 |

| Control (no mineral) | 3.60 × 10⁻³ | 8.0 | 70 |

- Pyrite enhances hydrolysis rates by ~26-fold compared to control conditions .

- Surface-mediated catalysis involves hydroxyl radicals and Lewis acid sites on mineral surfaces .

Metal Ion-Mediated Autoxidation

Cu(II), Ni(II), and Co(II) ions synergize with sulfite (SO₃²⁻) to oxidize this compound:

Table 3: Autoxidation Rates with Metal Ions

| Metal Ion | Induction Period (Control) | Induction Period (with S(IV)) | Rate Increase (vs. Control) |

|---|---|---|---|

| Cu(II) | 4 hours | 0.5 seconds | >100× |

| Ni(II) | 8 hours | 2 minutes | ~20× |

| Co(II) | 6 hours | 1 minute | ~15× |

- Cu(III)-hexaglycine complexes form transiently, detected via UV-Vis (λₘₐₓ = 365 nm, ε = 7,120 M⁻¹cm⁻¹) .

- Sulfite acts as a redox mediator, reducing induction periods by initiating radical chain reactions .

Condensation and Hydrolysis in Prebiotic Contexts

This compound forms and degrades simultaneously under drying conditions with trimetaphosphate (P₃O₉³⁻):

- Condensation : Trimetaphosphate promotes peptide bond formation at 70°C, yielding longer oligomers (up to Gly₁₂) .

- Hydrolysis : Alkaline conditions (pH 9–10) favor degradation into diglycine and free glycine .

- Equilibrium between synthesis and breakdown suggests a dynamic prebiotic peptide pool .

Electrochemical Behavior

Rotating ring-disk voltammetry reveals:

- Cu(II)-hexaglycine complexes oxidize to Cu(III) at +0.85 V (vs. Ag/AgCl) in borate buffer (pH 9) .

- Cu(III) species decompose with a first-order rate constant of 4.37 × 10⁻³ s⁻¹ .

This compound’s reactivity spans hydrolysis, redox cycling, and mineral interactions, with implications for peptide stability in industrial and origin-of-life contexts. Experimental data highlight temperature, pH, and catalysts as critical factors modulating reaction pathways.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Protein Folding and Structure

Hexaglycine plays a significant role in understanding protein folding mechanisms. Its ability to form stable secondary structures, such as beta-sheets, makes it a valuable model for studying peptide interactions and folding pathways. Research indicates that this compound aggregates can form hydrogen-bonding motifs resembling those found in natural proteins, providing insights into the stability and dynamics of protein structures .

1.2 Origins-of-Life Research

This compound is also relevant in origins-of-life studies, where it is investigated for its oligomerization properties. The oligomerization of glycine into this compound under prebiotic conditions suggests pathways for the formation of more complex biomolecules . This research utilizes advanced analytical methods like ion-pair high-performance liquid chromatography (IP-HPLC) to quantify oligomers and understand their formation mechanisms.

Material Science Applications

2.1 Nanostructured Materials

This compound has been explored for its potential in creating nanostructured materials. Its ability to self-assemble into organized structures can be harnessed for developing nanomaterials with specific optical or electronic properties. Studies have demonstrated that capped this compound strands can aggregate into hydrogen-bonded networks, which are crucial for designing functional nanomaterials .

2.2 Electrochemical Properties

The electrochemical behavior of this compound complexes has been studied extensively. For instance, the oxidation of copper(II) complexes with this compound in aqueous solutions shows significant changes in stability and reactivity under different pH conditions . These findings are essential for applications in sensors and catalysis.

Medicinal Chemistry Applications

3.1 Drug Delivery Systems

This compound's structural properties make it a candidate for drug delivery systems. Its capacity to form stable aggregates can be utilized to encapsulate therapeutic agents, enhancing their solubility and bioavailability. Research has indicated that polyglycine derivatives can improve the pharmacokinetics of certain drugs by facilitating controlled release mechanisms.

3.2 Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound complexes, particularly in the context of metal ion interactions. The formation of copper(III) complexes with this compound has been shown to exhibit significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Data Tables

Case Studies

Case Study 1: Protein Folding Mechanisms

A study examined the aggregation behavior of capped this compound strands using density functional theory (DFT). The results showed that three-stranded aggregates exhibited lower interaction energies compared to seven-stranded aggregates, indicating a preference for specific structural conformations during protein folding processes.

Case Study 2: Electrochemical Properties

Research on the oxidation kinetics of copper(II) complexes with this compound revealed that sulfite significantly accelerates the reaction rate. The study quantified the stability of various copper(III) species formed during the reaction, providing insights into their potential use in electrochemical sensors.

Mécanisme D'action

The mechanism of action of Gly6 is primarily related to its structural properties as a peptide. It can interact with various biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. In enzymatic studies, Gly6 serves as a substrate for proteases, which cleave the peptide bonds between glycine residues. The cleavage products can then participate in further biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural and Thermodynamic Comparisons with Similar Compounds

Polyglycine I and II

Polyglycine I and II are crystalline polymorphs of polyglycine with distinct hydrogen-bonding motifs:

- Polyglycine I : Forms antiparallel β-sheets in high molecular weight strands (>90 residues) and parallel β-sheets in low molecular weight strands (~10 residues) .

- Polyglycine II : Adopts a three-fold helical structure stabilized by interchain hydrogen bonds, forming a hexagonal lattice .

Key Differences with Hexaglycine :

This compound’s antiparallel β-sheets (β-AP3/β-AP7) exhibit lower distortion energy (0.6–1.7 kcal/mol per residue) compared to polyglycine II-like (PII7) structures (5.1 kcal/mol per residue) . This makes β-sheets thermodynamically favorable despite weaker hydrogen bonds .

Collagen-like Triplets and Polyproline II (PPII)

Collagen’s triple-helix structure relies on repeating Gly-X-Y sequences (X/Y = proline/hydroxyproline). This compound lacks proline residues, leading to key differences:

- Collagen Stability : Proline reduces distortion energy (1.7 kcal/mol in PPG vs. 3.0 kcal/mol in Gly₆) by favoring PPII geometry .

- This compound Limitations: Without proline, Gly₆ cannot form stable triple helices. Instead, it aggregates into β-sheets or PII motifs with higher strain .

Oligoglycines (Triglycine, Tetraglycine)

Shorter glycine oligomers differ in aggregation behavior and synthesis:

This compound’s longer chain enables complex aggregation motifs (e.g., seven-stranded β-sheets) but requires higher distortion energy than shorter oligomers .

Hydrogen Bonding and Stability Analysis

DFT studies (B3LYP/D95(d,p)) reveal critical insights :

Antiparallel vs. Parallel β-Sheets

- Antiparallel β-Sheets (β-AP3/β-AP7) :

- Parallel β-Sheets (β-P7) :

PII7 Motifs

- Structure : Seven-stranded, planar arrangement with 28 H-bonds .

- Instability : Despite strong H-bonds (-1.7 kcal/mol each), high distortion energy (5.1 kcal/mol per H-bond) makes PII7 less stable than β-AP7 .

Thermodynamic and Environmental Influences

Activité Biologique

Hexaglycine, a hexapeptide composed entirely of glycine residues, is of significant interest in biochemical research due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, interactions, and potential applications in various fields.

This compound (Gly6) is a homopeptide consisting of six glycine amino acids linked by peptide bonds. Glycine is the simplest amino acid, and its repetitive structure in this compound leads to unique conformational properties that influence its biological activity. Research has indicated that this compound may play roles in various biological processes, including protein folding, cellular signaling, and as a model compound for studying peptide interactions.

2. Synthesis and Structural Properties

This compound can be synthesized through various methods, including chemical synthesis and enzymatic processes. The oligomerization of glycine under specific conditions has been demonstrated to yield this compound effectively. For instance, thermal cycling at high temperatures and alkaline pH has been shown to promote the formation of longer glycine chains, including this compound .

Table 1: Conditions for this compound Synthesis

| Method | Conditions | Yield (%) |

|---|---|---|

| Thermal Cycling | 250°C, pH 9 | Variable |

| Enzymatic Synthesis | Specific enzyme catalysis | High |

| Chemical Synthesis | Coupling agents at room temperature | Moderate |

3.1 Interaction with Proteins

This compound exhibits significant interactions with proteins and other peptides. Its ability to form hydrogen bonds and hydrophobic interactions contributes to its role in stabilizing protein structures. Studies have shown that this compound can influence the phase separation of proteins in solution, which is critical for cellular processes such as signal transduction and metabolic regulation .

3.2 Cellular Uptake

Research indicates that this compound enhances the uptake of glycine into cells compared to free glycine. This property suggests that this compound may act as a carrier for glycine transport across cell membranes, potentially influencing metabolic pathways related to amino acid metabolism .

3.3 Anti-infective Properties

This compound has been investigated for its anti-infective properties against various pathogens. It has shown efficacy in inhibiting bacterial growth and may serve as a scaffold for developing new antibiotics or therapeutic agents targeting viral infections .

4.1 Study on Solubility and Aggregation

A case study examined the solubility and aggregation behavior of this compound in aqueous solutions. It was found that this compound tends to aggregate under certain conditions, which can affect its bioavailability and activity . The study highlighted the importance of environmental factors such as pH and ionic strength on the solubility of peptides.

4.2 Phase Separation in Cellular Contexts

Another study explored how this compound influences liquid-liquid phase separation (LLPS) in cellular environments. It was observed that under specific conditions, this compound could induce phase separation in proteins, leading to the formation of condensates that play critical roles in cellular organization .

5. Conclusion

This compound is a versatile peptide with notable biological activities that warrant further investigation. Its capacity to influence protein interactions, enhance cellular uptake of glycine, and exhibit potential anti-infective properties positions it as a valuable compound in biochemical research and therapeutic development.

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing hexaglycine in aqueous solutions?

Answer:

this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via reverse-phase HPLC. For characterization:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., expected m/z = 532.5 for C₁₄H₂₈N₆O₇).

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify backbone connectivity and purity.

- Circular Dichroism (CD): Analyze secondary structure propensity in aqueous buffers (e.g., pH 7.4, 25°C).

- Dynamic Light Scattering (DLS): Assess aggregation behavior under varying ionic strengths .

Q. Basic: How should researchers design experiments to study this compound’s aggregation into β-sheet or collagen-like structures?

Answer:

- Sample Preparation: Dissolve this compound in solvents mimicking physiological conditions (e.g., 100 mM phosphate buffer).

- Temperature Control: Use temperature ramps (e.g., 4°C to 37°C) to monitor thermal stability.

- Structural Probes: Employ FTIR (amide I band at ~1630 cm⁻¹ for β-sheets) or X-ray diffraction (d-spacing ~4.7 Å for antiparallel β-sheets).

- Comparative Analysis: Contrast with polyproline-II (PPII) helices to identify collagen-like distortions .

Q. Advanced: How can density functional theory (DFT) models resolve thermodynamic stability differences between this compound aggregates?

Answer:

- Parameterization: Use B3LYP/D95(d,p) level theory to calculate interaction energies.

- Energy Partitioning: Separate H-bonding contributions (e.g., ~1.5–3.0 kcal/mol per residue) from strand distortion energies (e.g., 3.0 kcal/mol for glycine vs. 1.7 kcal/mol for PPG chains).

- Thermodynamic Data: Reference free energy (ΔG) and enthalpy (ΔH) profiles (e.g., Figure 8 in shows ΔH dominance in antiparallel β-sheets).

- Validation: Compare computational results with experimental CD or XRD data .

Q. Advanced: How to reconcile contradictions in reported stability trends of this compound aggregates (e.g., antiparallel vs. parallel β-sheets)?

Answer:

- Energy Decomposition: Antiparallel β-sheets exhibit lower total strain energy but weaker H-bonding (~5–7 kcal/mol deficit vs. parallel sheets). Prioritize distortion energy metrics over H-bond counts.

- Contextual Factors: Consider solvent effects (e.g., water dielectric constant) and chain length (7-strand aggregates show higher strain than 3-strand).

- Methodological Bias: Compare studies using constrained symmetry (e.g., C-symmetry in DFT) vs. fully optimized geometries .

Q. Advanced: What spectroscopic techniques are suitable for probing metal-hexaglycine interactions (e.g., Cu²⁺ binding)?

Answer:

- Electron Spin Echo (ESE): Detect low-frequency modulation (e.g., 0.9–3.1 MHz for Cu(II)-hexaglycine) to infer coordination geometry.

- EPR Spectroscopy: Measure g-values and hyperfine splitting to identify binding sites (e.g., amine vs. carboxylate groups).

- UV-Vis Titration: Monitor absorbance shifts (e.g., d-d transitions at ~600–800 nm) for stoichiometric analysis .

Q. Advanced: How does this compound function as a competitive inhibitor in enzymatic assays (e.g., peptidase studies)?

Answer:

- Substrate Design: Use fluorogenic substrates (e.g., MUF or MCA derivatives) with this compound as a competitor (IC₅₀ ~10 mM).

- Kinetic Assays: Perform Michaelis-Menten analysis to calculate inhibition constants (Kᵢ).

- Structural Mapping: Overlay this compound’s conformation (e.g., extended vs. helical) with enzyme active sites via molecular docking .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFPXLWGZWAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192125 | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-13-6 | |

| Record name | Hexaglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3887-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RE43SN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.